2'-Bromobiphenyl-2-amine
Overview
Description
2’-Bromobiphenyl-2-amine is an important intermediate in chemical synthesis . It can be used to synthesize various compounds, including 2,2’-dibromo-9,9’-spirobifluorene, 3-bromo-9-(9-phenylfluoren-9-yl)carbazole, and phenanthrene compounds .
Synthesis Analysis
The synthesis of 2’-Bromobiphenyl-2-amine involves acylation of 2’-bromobiphenyl-2-amine . The substrate 2’-bromobiphenyl-2-amine is cooled to 0 °C and then acetyl chloride is added slowly. The reaction mixture is then stirred at room temperature .Molecular Structure Analysis
The molecular formula of 2’-Bromobiphenyl-2-amine is C12H9Br . The structure of this compound can be analyzed using various spectroanalytical data .Chemical Reactions Analysis
Amines, such as 2’-Bromobiphenyl-2-amine, can undergo multiple nucleophilic substitution reactions . For example, they can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
2’-Bromobiphenyl-2-amine has a melting point of 1.5-2 °C, so it is a colorless liquid at room temperature . It boils at 297-298 °C . Its density at 25℃ is 1.352 g/mL . In general, 2-bromobiphenyls are stable, but they are not compatible with oxidants .Scientific Research Applications
Synthesis of Fused Heterocycles
2’-Bromobiphenyl-2-amine is used in the synthesis of fused heterocycles via intramolecular O-/N-Arylations . This process involves the use of potassium tert-butoxide and a two-neck round-bottomed flask .
Synthesis of 2’-bromo-biphenyl-2-carbaldehydes
This compound is used in the synthesis of 2’-bromo-biphenyl-2-carbaldehydes . This process is part of a general procedure that involves several steps .
Synthesis of 6H-benzo[c]chromenes
2’-Bromobiphenyl-2-amine is also used in the synthesis of 6H-benzo[c]chromenes . This is another general procedure that involves several steps .
Synthesis of 2’-bromo-biphenyl-2-carboxylic acids
This compound is used in the synthesis of 2’-bromo-biphenyl-2-carboxylic acids . This is a part of a general procedure that involves several steps .
Synthesis of 6H-benzo[c]chromen-6-ones
2’-Bromobiphenyl-2-amine is used in the synthesis of 6H-benzo[c]chromen-6-ones . This is another general procedure that involves several steps .
Synthesis of Carbazoles
This compound is used in the synthesis of carbazoles . This is a part of a general procedure that involves several steps .
Synthesis of 2’-bromo-biphenyl-2-diacylamines
2’-Bromobiphenyl-2-amine is used in the synthesis of 2’-bromo-biphenyl-2-diacylamines . This is another general procedure that involves several steps .
Synthesis of 2-fluoro-4-bromobiphenyl
2’-Bromobiphenyl-2-amine is used in the synthesis of 2-fluoro-4-bromobiphenyl . This compound is a versatile and functional intermediate for synthesizing flurbiprofen .
Mechanism of Action
Target of Action
This compound is structurally similar to other biphenyl compounds, which have been studied for their antimicrobial and anticancer activities . .
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar biphenyl compounds have been shown to affect various cellular processes, including cell proliferation, apoptosis, and signal transduction
Result of Action
Similar biphenyl compounds have been shown to exhibit antimicrobial and anticancer activities . These effects may be due to the compound’s interactions with its targets, leading to changes in cellular processes such as cell proliferation and apoptosis .
Safety and Hazards
properties
IUPAC Name |
2-(2-bromophenyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHROIARQQOJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromobiphenyl-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.